molecular formula C14H14O2 B6371040 5-(3-Hydroxymethylphenyl)-2-methylphenol CAS No. 1262002-38-9

5-(3-Hydroxymethylphenyl)-2-methylphenol

Cat. No.: B6371040
CAS No.: 1262002-38-9
M. Wt: 214.26 g/mol
InChI Key: TYFRTGPCAFAZSD-UHFFFAOYSA-N
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Description

5-(3-Hydroxymethylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxymethylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with 2-methylphenol under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group acts as a nucleophile, attacking the electrophilic carbon of the benzaldehyde.

Reaction Conditions:

    Reagents: 3-Hydroxymethylbenzaldehyde, 2-Methylphenol

    Catalyst: Sodium hydroxide

    Solvent: Ethanol

    Temperature: 60-80°C

    Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxymethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: 5-(3-Carboxyphenyl)-2-methylphenol

    Reduction: 5-(3-Methylphenyl)-2-methylphenol

    Substitution: 5-(3-Nitrophenyl)-2-methylphenol, 5-(3-Halophenyl)-2-methylphenol

Scientific Research Applications

5-(3-Hydroxymethylphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its phenolic structure provides stability and enhances the properties of these materials.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxymethylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and phenolic groups allow the compound to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxymethylphenyl)-2-methylphenol
  • 5-(4-Hydroxymethylphenyl)-2-methylphenol
  • 5-(3-Hydroxymethylphenyl)-3-methylphenol

Uniqueness

5-(3-Hydroxymethylphenyl)-2-methylphenol is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be exploited in research and industrial applications.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFRTGPCAFAZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683725
Record name 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-38-9
Record name 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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